Cas no 5336-62-9 (1-(5-methoxy-2-methylphenyl)-N,N-dimethylmethanamine)
5336-62-9 structure
Product Name:1-(5-methoxy-2-methylphenyl)-N,N-dimethylmethanamine
CAS-nummer:5336-62-9
MF:C11H17NO
MW:179.258783102036
CID:938385
PubChem ID:219278
Update Time:2025-04-19
1-(5-methoxy-2-methylphenyl)-N,N-dimethylmethanamine Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-(5-methoxy-2-methylphenyl)-N,N-dimethylmethanamine
- 5-METHOXY-N,N,2-TRIMETHYLBENZYLAMINE
- [(5-METHOXY-2-METHYLPHENYL)METHYL]DIMETHYLAMINE
- NSC-349
- 5336-62-9
- ChemDiv2_000842
- NSC349
- 5-METHOXY-N,2-TRIMETHYLBENZYLAMINE
- NSC66249
- NCIOpen2_000068
- DTXSID10967993
- HMS1371G06
- AKOS001647896
- EU-0009749
- NSC-66249
-
- Inchi: 1S/C11H17NO/c1-9-5-6-11(13-4)7-10(9)8-12(2)3/h5-7H,8H2,1-4H3
- InChI-sleutel: CCFBQPPZPRKHKG-UHFFFAOYSA-N
- LACHT: O(C)C1C=CC(C)=C(C=1)CN(C)C
Berekende eigenschappen
- Exacte massa: 179.13111
- Monoisotopische massa: 179.131
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 3
- Complexiteit: 147
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.1
- Topologisch pooloppervlak: 12.5Ų
Experimentele eigenschappen
- Dichtheid: 0.962
- Kookpunt: 239.7°C at 760 mmHg
- Vlampunt: 69.7°C
- Brekindex: 1.509
- PSA: 12.47
1-(5-methoxy-2-methylphenyl)-N,N-dimethylmethanamine Gerelateerde literatuur
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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